

The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2*H*-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3055109

[Get Quote](#)

Abstract

The 1,2,3-triazole core is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which has emerged as a "privileged" scaffold in medicinal chemistry.^[1] ^[2]^[3] Its remarkable stability, synthetic accessibility via "click chemistry," and ability to engage in a wide range of biological interactions have cemented its importance in the development of novel therapeutic agents.^[1]^[4]^[5] This in-depth technical guide provides a comprehensive overview of 1,2,3-triazole derivatives for researchers, scientists, and drug development professionals. We will explore the core synthetic methodologies, delve into the mechanistic underpinnings of their formation, and survey their diverse and potent biological activities, including antimicrobial, anticancer, and antiviral properties. This guide aims to be a valuable resource, bridging the gap between fundamental organic chemistry and applied medicinal science.

Part 1: The Ascendance of the 1,2,3-Triazole Core

Introduction to a Privileged Heterocycle: Structural Features and Physicochemical Properties

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high nitrogen content and planar structure.^[3] This unique arrangement of atoms imparts a suite of physicochemical properties that are highly desirable in drug candidates. The triazole ring is remarkably stable to metabolic degradation, including hydrolysis, oxidation, and reduction.^[4] The presence of three

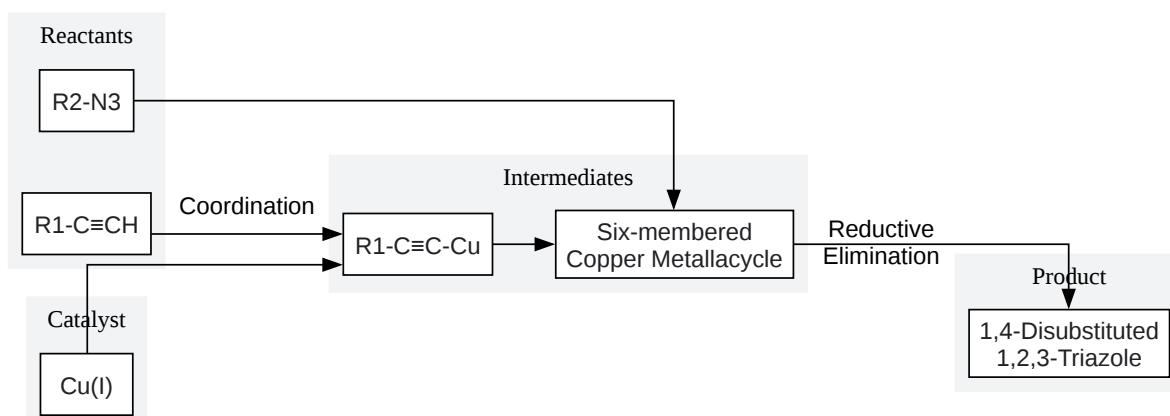
nitrogen atoms allows for hydrogen bonding and dipole interactions, which can enhance solubility and facilitate binding to biological targets.^[4] Furthermore, the 1,2,3-triazole moiety is considered a bioisostere for various functional groups, such as amide bonds, enabling the fine-tuning of a molecule's pharmacological profile.^[6]

The "Click Chemistry" Revolution: Why 1,2,3-Triazoles Became a Cornerstone of Medicinal Chemistry

The popularization of the 1,2,3-triazole scaffold is inextricably linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless.^{[1][7]} Click chemistry describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water.^[8] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.^{[8][9]} This synthetic ease has allowed for the rapid generation of large libraries of diverse 1,2,3-triazole derivatives for high-throughput screening, accelerating the drug discovery process.^[10]

Part 2: Synthetic Strategies for 1,2,3-Triazole Derivatives

The synthesis of the 1,2,3-triazole ring is dominated by the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.^[3] While the thermal reaction often leads to a mixture of regioisomers, the use of metal catalysts has revolutionized the field, offering exquisite control over the reaction's outcome.^[11]


The Cornerstone of Triazole Synthesis: The Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide and an alkyne, first described by Huisgen, is a classic example of a 1,3-dipolar cycloaddition.^[3] This reaction typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, limiting its utility in applications where regiochemical purity is paramount.^[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Quantum Leap in Efficiency and Regioselectivity

The discovery that copper(I) salts catalyze the azide-alkyne cycloaddition was a watershed moment for organic and medicinal chemistry.[8][9] The CuAAC reaction proceeds at room temperature, is tolerant of a wide variety of functional groups, and, most importantly, yields exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[7][9]

The mechanism of the CuAAC is thought to involve the formation of a copper acetylide intermediate.[7][9] This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring before undergoing reductive elimination to afford the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[9] Recent studies suggest a dinuclear copper intermediate may be involved, further explaining the reaction's high efficiency.[7]

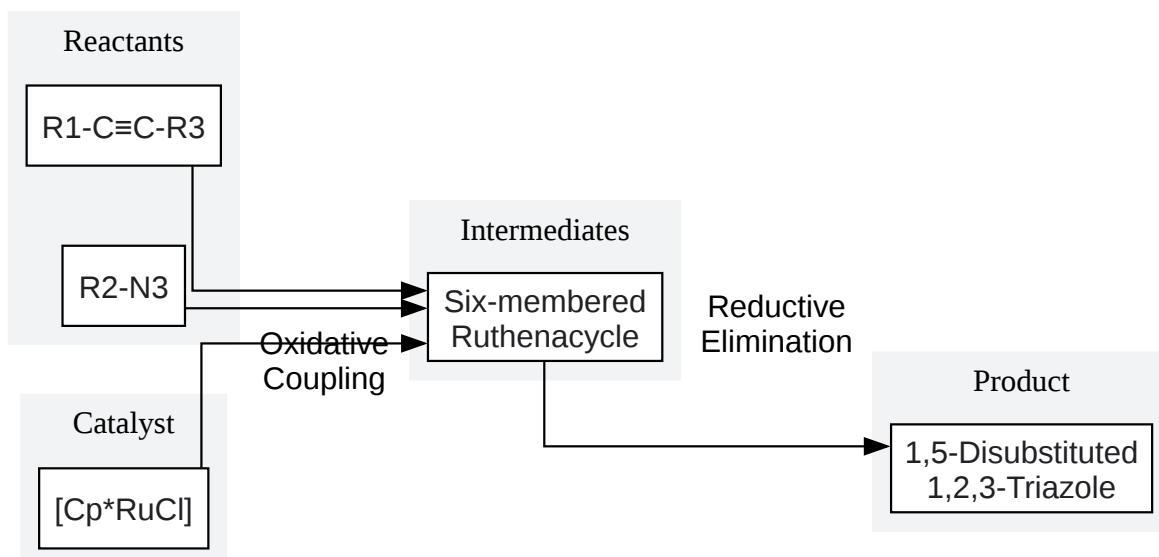
[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The following is a general protocol for the CuAAC reaction, which can be adapted for a variety of substrates.

Materials:

- Terminal alkyne (1.0 eq)
- Azide (1.0-1.2 eq)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (1-5 mol%)
- Sodium ascorbate (5-10 mol%)
- Solvent (e.g., t-BuOH/ H_2O 1:1, THF, DMF)


Procedure:

- Dissolve the alkyne and azide in the chosen solvent system in a reaction vessel.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.^[12]
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Regioisomer

While the CuAAC reaction is incredibly powerful, it is limited to the synthesis of 1,4-disubstituted triazoles. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[9][13][14] This reaction is particularly useful for synthesizing fully substituted triazoles from internal alkynes, a transformation not possible with copper catalysis.[9][13]

The mechanism of the RuAAC is distinct from that of the CuAAC.[15][16] It is proposed to proceed through an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[15] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the ruthenium catalyst.[15]

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The following is a general protocol for the RuAAC reaction.

Materials:

- Alkyne (1.0 eq)

- Azide (1.0-1.2 eq)
- Ruthenium catalyst (e.g., CpRuCl(PPh_3)₂, CpRuCl(COD)) (1-5 mol%)
- Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)

Procedure:

- In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne and azide in the anhydrous solvent.
- Add the ruthenium catalyst to the reaction mixture.
- Heat the reaction mixture to the desired temperature (typically 60-100 °C). The reaction progress can be monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[14]

A Comparative Analysis: Choosing the Right Catalytic System

Feature	Copper-Catalyzed (CuAAC)	Ruthenium-Catalyzed (RuAAC)
Regioselectivity	1,4-disubstituted	1,5-disubstituted
Alkyne Substrates	Terminal alkynes	Terminal and internal alkynes
Reaction Conditions	Room temperature, aqueous or organic solvents	Elevated temperatures, anhydrous non-protic solvents
Catalyst	Cu(I) salts (often generated in situ from Cu(II) salts and a reducing agent)	[Cp*RuCl] complexes
Key Advantage	Mild conditions, operational simplicity ("click" reaction)	Broader alkyne scope, access to 1,5-regioisomers

Part 3: The Pharmacological Orchestra of 1,2,3-Triazole Derivatives

The synthetic versatility of the 1,2,3-triazole scaffold has led to its incorporation into a vast array of molecules with diverse biological activities.[\[2\]](#)[\[5\]](#)[\[17\]](#)

Combating Microbial Resistance: 1,2,3-Triazoles as Antimicrobial Agents

The emergence of drug-resistant pathogens is a major global health threat.[\[18\]](#)[\[19\]](#) 1,2,3-Triazole derivatives have shown significant promise as novel antimicrobial agents.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Numerous studies have reported the synthesis of 1,2,3-triazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[\[18\]](#)[\[19\]](#) For instance, novel 1,2,3-triazole glycosides have been synthesized and evaluated for their in vitro antibacterial activity against *Staphylococcus aureus* and *Pseudomonas aeruginosa*.[\[18\]](#)[\[19\]](#) The results indicated that *Staphylococcus aureus* was particularly susceptible to these compounds.[\[18\]](#)

1,2,3-Triazole derivatives have also demonstrated significant antifungal activity, particularly against *Candida albicans* and *Aspergillus niger*.[\[18\]](#)[\[22\]](#) The 1,2,3-triazole nucleus is considered a privileged scaffold in antifungal drug development, acting as a prominent

bioactive linker and an isostere of the 1,2,4-triazole core found in many established antifungal drugs.[\[22\]](#)

In the Fight Against Cancer: The Anticancer Potential of 1,2,3-Triazoles

The 1,2,3-triazole moiety is a key building block in the discovery of new anticancer agents.[\[6\]](#) [\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

1,2,3-Triazole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of cell cycle arrest and apoptosis.[\[24\]](#)[\[25\]](#) They have been shown to inhibit a range of cellular targets, such as kinases, histone deacetylases, and matrix metalloproteinases.[\[24\]](#)[\[25\]](#) For example, certain 1,2,3-triazole-containing chalcone derivatives have shown potential activity against A549 lung cancer cells.[\[25\]](#)

Structure-activity relationship studies have provided valuable insights into the design of more potent anticancer 1,2,3-triazoles. For example, in a series of 1,2,3-triazole-containing chromene derivatives, the presence of a fluoro atom on a phenyl ring was found to contribute to the antiproliferative activity against the A549 lung cancer cell line.[\[25\]](#)

Compound Type	Cancer Cell Line	IC ₅₀ (μM)	Reference
1,2,3-Triazole-containing chromene derivatives	A549 (Lung)	1.02 - 74.28	[25]
1,2,3-Triazole-containing chalcone derivatives	A549 (Lung)	8.67 - 11.62	[25]
1,2,3-Triazolo(4,5-d)pyrimidine	NCI-H1650 (Lung)	2.37	[25]
1,2,3-Triazole-amino acid conjugates	MCF7 (Breast), HepG2 (Liver)	<10	[6]
Phosphonate 1,2,3-triazole derivative	HT-1080 (Fibrosarcoma)	15.13	[24]

A Promising Frontier: 1,2,3-Triazoles as Antiviral Therapeutics

The development of novel antiviral agents is a critical area of research, and 1,2,3-triazoles have emerged as a promising class of compounds.[\[4\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

1,2,3-Triazole derivatives have been shown to inhibit various stages of the viral life cycle, including viral entry and replication.[\[29\]](#) They have demonstrated activity against a broad spectrum of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis B and C viruses, and Chikungunya virus.[\[28\]](#)[\[29\]](#)[\[30\]](#)

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as antiviral agents. For instance, two 1,4-disubstituted-1,2,3-triazole derivatives have been investigated for their activity against Chikungunya virus (CHIKV) replication, with one compound showing significant inhibition of viral yield.[\[29\]](#) Another study reported that 1,2,3-triazole nitroxide derivatives exhibited significant anti-HSV-1 activity with low cytotoxicity.[\[4\]](#)

Beyond Infection and Cancer: Enzyme Inhibition and Other Therapeutic Niches

The utility of 1,2,3-triazoles extends beyond antimicrobial and anticancer applications. They have been identified as potent inhibitors of various enzymes implicated in a range of diseases.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

A series of novel 1H-1,2,3-triazole analogs have been synthesized and shown to have moderate to potent inhibitory activity against carbonic anhydrase-II, an enzyme involved in various physiological processes.[\[34\]](#) Additionally, new 1,2,3-triazole derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[\[33\]](#)[\[36\]](#)

Part 4: Future Perspectives and Challenges The Road Ahead: Innovations in Synthesis and Application

The field of 1,2,3-triazole chemistry continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods, including azide-free synthetic strategies.^{[37][38]} The exploration of novel applications for 1,2,3-triazoles in areas such as materials science and bioconjugation is also an active area of investigation.^[39]

Overcoming Hurdles: Addressing Toxicity and Drug Resistance

While 1,2,3-triazole derivatives hold immense therapeutic potential, challenges remain. A key consideration is the potential for toxicity, and careful optimization of lead compounds is necessary to minimize off-target effects. Furthermore, the development of drug resistance is a persistent challenge in the treatment of infectious diseases and cancer, and strategies to overcome resistance, such as the development of combination therapies, will be crucial.

Part 5: Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its remarkable and diverse pharmacological profile, ensures that it will remain a focus of research for years to come. The continued exploration of this privileged motif promises to yield a new generation of therapeutic agents to address a wide range of unmet medical needs.

Part 6: References

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. *Frontiers*. --INVALID-LINK--
- Click Chemistry Azide-Alkyne Cycloaddition. *Organic Chemistry Portal*. --INVALID-LINK--
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. *National Institutes of Health*. --INVALID-LINK--
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. *National Institutes of Health*. --INVALID-LINK--
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. *MDPI*. --INVALID-LINK--

- 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against *Candida albicans*: A Comprehensive Review. PubMed. --INVALID-LINK--
- Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. --INVALID-LINK--
- A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. IJRPR. --INVALID-LINK--
- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. --INVALID-LINK--
- 1,2,3-triazole derivatives as antiviral agents. ProQuest. --INVALID-LINK--
- New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. --INVALID-LINK--
- A Literature Review Focusing on the Antiviral Activity of[1][9][18] and[1][9][23]-triazoles. Bentham Science. --INVALID-LINK--
- Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Medicine. --INVALID-LINK--
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. --INVALID-LINK--
- A Literature Review Focusing on the Antiviral Activity of[1][9][18] and[1][9][23]-triazoles. PubMed. --INVALID-LINK--
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. --INVALID-LINK--
- 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. --INVALID-LINK--
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. --INVALID-LINK--

- Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. --INVALID-LINK--
- A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. --INVALID-LINK--
- Representative derivatives of 1,2,3-triazoles with anti-microbial activity. ResearchGate. --INVALID-LINK--
- 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. --INVALID-LINK--
- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. --INVALID-LINK--
- Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. Taylor & Francis Online. --INVALID-LINK--
- Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Royal Society of Chemistry. --INVALID-LINK--
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. --INVALID-LINK--
- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. IJPPS. --INVALID-LINK--
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. --INVALID-LINK--
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. --INVALID-LINK--
- Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed. --INVALID-LINK--
- mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). BenchChem. --INVALID-LINK--

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate. --INVALID-LINK--
- Azide-alkyne Huisgen cycloaddition. Wikipedia. --INVALID-LINK--
- Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. ResearchGate. --INVALID-LINK--
- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. --INVALID-LINK--
- Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. Royal Society of Chemistry. --INVALID-LINK--
- New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. Taylor & Francis Online. --INVALID-LINK--
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. --INVALID-LINK--
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. --INVALID-LINK--
- "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. --INVALID-LINK--
- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI. --INVALID-LINK--
- Recent Advances in Metal Free Synthesis of N-unsubstituted 1,2,3-Triazoles. PubMed. --INVALID-LINK--
- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. National Institutes of Health. --INVALID-LINK--

- New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. PubMed. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. jopcr.com [jopcr.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. 1,2,3-triazole derivatives as antiviral agents - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 22. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against *Candida albicans*: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine [mdpi.com]
- 28. benthamdirect.com [benthamdirect.com]
- 29. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 31. ijpsr.com [ijpsr.com]
- 32. researchgate.net [researchgate.net]
- 33. tandfonline.com [tandfonline.com]
- 34. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 35. mdpi.com [mdpi.com]
- 36. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. Recent Advances in Metal Free Synthesis of N-unsubstituted 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The 1,2,3-Triazole Scaffold: A Privileged Motif in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3055109#literature-review-on-1-2-3-triazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com